8-Chloroundec-6-en-5-one

Description

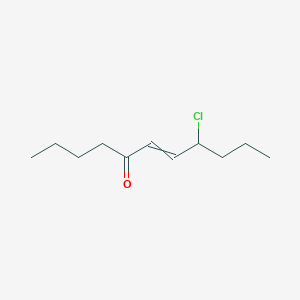

8-Chloroundec-6-en-5-one is an organic compound characterized by an 11-carbon undecane backbone with a chlorine atom at position 8, a ketone group at position 5, and a double bond at position 4. This structural arrangement confers unique physicochemical properties, including enhanced electrophilicity at the ketone group (due to conjugation with the double bond) and steric/electronic effects from the chlorine substituent. Such features make it a candidate for applications in medicinal chemistry and materials science, particularly in reactions involving nucleophilic attack or catalytic processes.

Properties

CAS No. |

90147-06-1 |

|---|---|

Molecular Formula |

C11H19ClO |

Molecular Weight |

202.72 g/mol |

IUPAC Name |

8-chloroundec-6-en-5-one |

InChI |

InChI=1S/C11H19ClO/c1-3-5-7-11(13)9-8-10(12)6-4-2/h8-10H,3-7H2,1-2H3 |

InChI Key |

BHYJZSJCUXUYLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C=CC(CCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroundec-6-en-5-one typically involves the chlorination of undec-6-en-5-one. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where undec-6-en-5-one is treated with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds with the substitution of the hydrogen atom at the 8th position by a chlorine atom, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

8-Chloroundec-6-en-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

8-Chloroundec-6-en-5-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Chloroundec-6-en-5-one involves its interaction with specific molecular targets The chlorine atom in the compound enhances its reactivity, allowing it to participate in various chemical reactions In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes

Comparison with Similar Compounds

Structural and Functional Comparisons

| Compound Name | Structural Features | Key Properties/Activities |

|---|---|---|

| This compound | Cl at C8, ketone at C5, double bond at C6 | High electrophilicity at C5; potential for halogen-bonding interactions |

| 1-Hydroxy-6-methylundec-6-en-5-one | OH at C1, CH₃ at C6, double bond at C6 | Lower reactivity due to hydroxyl donor effects; reduced lipophilicity |

| 6-Ethyl-1-hydroxyundec-6-en-5-one | OH at C1, C₂H₅ at C6, double bond at C6 | Enhanced steric hindrance at C6; altered solubility profiles |

| 6-Chloro-5-fluoroisoindolin-1-one | Cl at C6, F at C5, isoindolinone core | Dual halogen effects; potent antimicrobial activity |

| 8-Chloro-5-methoxyisoquinoline | Cl at C8, OCH₃ at C5, aromatic core | Strong chelation and neuroprotective properties |

Key Findings

Substituent Position Effects :

- The chlorine at C8 in this compound likely increases lipophilicity compared to compounds with substituents at C6 (e.g., 6-Ethyl-1-hydroxyundec-6-en-5-one). This positioning may also reduce steric hindrance near the ketone, enhancing its reactivity .

- In contrast, 6-chloro analogs (e.g., 6-Chloro-5-fluoroisoindolin-1-one) exhibit stronger halogen-halogen or halogen-π interactions, which are critical in crystal engineering or receptor binding .

Functional Group Influence: The ketone group at C5 in this compound is conjugated with the C6 double bond, creating an α,β-unsaturated ketone system. This conjugation increases electrophilicity, making it susceptible to Michael addition reactions—a feature absent in hydroxyl-substituted analogs like 1-Hydroxy-6-methylundec-6-en-5-one . Compounds with methoxy groups (e.g., 8-Chloro-5-methoxyisoquinoline) demonstrate stronger hydrogen-bond acceptor capacity, which is absent in this compound due to its non-polar chlorine substituent .

Biological Implications: Chlorinated compounds often exhibit enhanced bioactivity due to improved membrane permeability. However, the undecane backbone of this compound may limit its pharmacokinetic suitability compared to smaller aromatic analogs like 8-Chloro-5-methoxyisoquinoline, which show neuroprotective effects . The absence of polar groups (e.g., hydroxyl or amino) in this compound could reduce its solubility but improve metabolic stability relative to hydrophilic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.